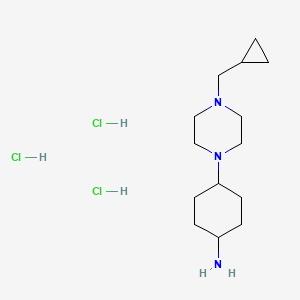

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride

Descripción general

Descripción

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride: is a chemical compound with the molecular formula C14H30Cl3N3 It is known for its unique structure, which includes a cyclohexane ring substituted with a piperazine moiety that is further modified with a cyclopropylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(Cyclopropylmethyl)piperazine. This can be achieved by reacting cyclopropylmethylamine with piperazine under controlled conditions.

Cyclohexanamine Derivative Formation: The next step involves the introduction of the cyclohexane ring. This is typically done by reacting the piperazine derivative with a cyclohexanone derivative in the presence of a reducing agent such as sodium borohydride.

Hydrochloride Salt Formation: Finally, the compound is converted into its trihydrochloride form by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the cyclohexane ring or the piperazine moiety, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of new ligands for receptors or enzymes, aiding in the understanding of biochemical pathways and mechanisms.

Medicine

In the medical field, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in various diseases.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- trans-4-(4-(Methyl)piperazin-1-yl)cyclohexanamine

- trans-4-(4-(Ethyl)piperazin-1-yl)cyclohexanamine

- trans-4-(4-(Cyclopropyl)piperazin-1-yl)cyclohexanamine

Uniqueness

Compared to similar compounds, trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride is unique due to the presence of the cyclopropylmethyl group. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research applications.

Actividad Biológica

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine trihydrochloride, also known by its CAS number 876461-31-3, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C14H27N3

- Molecular Weight : 237.384 g/mol

- Density : 1.063 g/cm³

- Boiling Point : 326.1°C at 760 mmHg

- Flash Point : 148.9°C

The compound functions primarily as a modulator of neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. It has been noted for its potential effects on the central nervous system (CNS), influencing mood and anxiety levels.

Receptor Interaction

Research indicates that this compound exhibits affinity for:

- Serotonin Receptors (5-HT) : Modulating serotonin levels may contribute to antidepressant and anxiolytic effects.

- Dopamine Receptors (D2/D3) : Potential implications in treating disorders such as schizophrenia and Parkinson's disease.

Biological Activity and Effects

The biological activity of this compound has been evaluated in various studies, focusing on cardiovascular effects, neuropharmacological properties, and potential therapeutic applications.

Cardiovascular Effects

In studies involving anesthetized animal models, the compound demonstrated direct inotropic effects, enhancing cardiac contractility. Additionally, it exhibited vasodilatory properties, which may be beneficial in treating heart failure or hypertension .

Neuropharmacological Properties

The compound has shown promise in preclinical trials for its anxiolytic and antidepressant-like effects. In rodent models, it was observed to reduce anxiety-related behaviors in elevated plus maze tests and increase locomotor activity, suggesting a stimulating effect on the CNS .

Case Studies

-

Case Study on Anxiety Disorders :

A study conducted on rodents indicated that administration of this compound resulted in a significant reduction in anxiety-like behavior compared to control groups. The results were measured using standard behavioral tests such as the open field test and the elevated plus maze . -

Cardiac Function Study :

In a controlled trial involving isolated rat heart preparations, the compound was found to enhance cardiac output significantly without inducing arrhythmias. This suggests a potential therapeutic role in managing heart conditions while minimizing adverse effects .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 237.384 g/mol |

| Density | 1.063 g/cm³ |

| Boiling Point | 326.1°C |

| Flash Point | 148.9°C |

| Primary Action | Serotonin/Dopamine Modulator |

| Cardiovascular Effect | Positive Inotropic Effect |

| Anxiolytic Potential | Confirmed in Rodent Models |

Propiedades

IUPAC Name |

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3.3ClH/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;;;/h12-14H,1-11,15H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFMMJAQQNBVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCC(CC3)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882660-42-6 | |

| Record name | (Trans)-4-(4-(Cyclopropylmethyl)Piperazine-1-yl)Cyclohexan-1-Amine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.